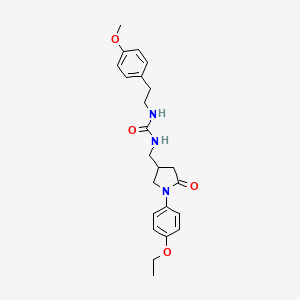

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and preliminary findings from research studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

- Molecular Formula : C22H27N3O4

- Molecular Weight : Approximately 397.475 g/mol

- Key Functional Groups : Urea, pyrrolidinone, ethoxyphenyl, and methoxyphenethyl moieties.

This unique combination of functional groups is believed to influence its biological properties significantly.

Case Studies and Research Findings

A review of available literature reveals several relevant studies:

- Antitumor Activity : In related compounds, structural modifications have been linked to varying levels of antitumor activity. For example, derivatives with similar urea linkages have shown promise in inhibiting tumor cell proliferation . Although direct studies on this specific compound are lacking, its structural analogs suggest potential efficacy against cancer cells.

- Pharmacokinetic Properties : The presence of the ethoxy group enhances lipophilicity, which may improve absorption and distribution in biological systems. This property is crucial for the compound's potential therapeutic applications.

- Safety Profile : Preliminary assessments indicate that compounds with similar structures often exhibit low toxicity while maintaining effective biological activity. This balance is essential for developing safe therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Urea linkage | Enhances binding affinity to targets |

| Ethoxy group | Increases lipophilicity |

| Methoxy substitution | Potentially modulates receptor interaction |

These insights can guide future modifications to enhance efficacy and reduce side effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea may exhibit anticancer properties. The urea moiety is often associated with various anticancer agents, and studies suggest that this compound could inhibit tumor growth by interfering with specific cellular pathways.

Case Study : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that further exploration of this compound could yield promising anticancer therapies .

Neuroprotective Effects

The compound's pyrrolidine structure suggests potential neuroprotective properties. Research has shown that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study : In vitro studies have indicated that related compounds can enhance neuronal survival and reduce oxidative stress in models of neurodegeneration. These findings point towards the potential of this compound as a candidate for further development in treating conditions like Alzheimer's disease .

Pesticidal Properties

There is growing interest in using synthetic compounds as alternatives to traditional pesticides. The unique structure of this compound may confer insecticidal properties, making it a candidate for developing eco-friendly pest control agents.

Case Study : A comparative study on various urea derivatives indicated that certain compounds exhibited significant insecticidal activity against common agricultural pests. The mechanism appears to involve disruption of the insect's nervous system, leading to paralysis and death .

Plant Growth Regulation

Compounds similar to this compound have been investigated for their effects on plant growth regulation. They may act as growth promoters or inhibitors depending on concentration and application method.

Case Study : Experiments conducted on crop plants showed that specific urea derivatives could enhance root development and overall plant vigor when applied at optimal concentrations, suggesting potential applications in agriculture for improving yield .

Summary Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor growth |

| Neuroprotective effects | Enhances neuronal survival; reduces oxidative stress | |

| Agricultural Science | Pesticidal properties | Significant insecticidal activity observed |

| Plant growth regulation | Enhances root development; improves plant vigor |

Análisis De Reacciones Químicas

Hydrolysis of the Urea Group

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is critical for understanding the compound's stability in biological or synthetic environments.

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, leading to cleavage of the C-N bond .

Reactivity of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group participates in ring-opening reactions under strong acidic or basic conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, H₂O, reflux | Linear carboxylic acid derivative | |

| Base-Catalyzed Ring Opening | NaOH, ethanol, heat | Linear amide derivative |

-

Key Note : The electron-withdrawing effect of the carbonyl group in the pyrrolidinone ring increases susceptibility to nucleophilic attack at the β-carbon.

Electrophilic Aromatic Substitution

The ethoxy and methoxy substituents on the aromatic rings direct electrophilic substitution reactions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivatives at para positions | |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halo-substituted derivatives |

-

Regioselectivity : Methoxy and ethoxy groups activate the aromatic ring, favoring para/ortho substitution .

Cleavage of Ether Groups

The ethoxy (C-O-C₂H₅) and methoxy (C-O-CH₃) groups undergo cleavage under strong acidic conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Demethylation/Demethoxylation | HBr (48%), reflux | Phenolic derivatives |

-

Example : Cleavage of the methoxy group yields a hydroxyl-substituted phenethyl group.

Oxidation of the Methylene Bridge

The methylene (-CH₂-) group linking the pyrrolidinone and urea moieties can be oxidized.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxidation with KMnO₄ | KMnO₄, H₂O, heat | Ketone derivative |

-

Note : Oxidation converts the -CH₂- group to a carbonyl (-C=O), altering the compound’s electronic properties.

Nucleophilic Substitution at the Piperidine/Pyrrolidine Nitrogen

The nitrogen in the pyrrolidinone ring may undergo alkylation or acylation.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | N-acetylated derivative | |

| Sulfonylation | Tosyl chloride, pyridine | N-sulfonylated derivative |

Interaction with Biological Targets

In medicinal contexts, the compound’s urea group forms hydrogen bonds with enzymes (e.g., BRAF kinase), while the methoxy/ethoxy groups enhance lipid solubility .

| Interaction Type | Biological Target | Effect | References |

|---|---|---|---|

| Hydrogen Bonding | BRAF kinase ATP-binding pocket | Inhibits kinase activity | |

| Hydrophobic Interactions | SGLT2 transporter | Modulates glucose uptake |

Propiedades

IUPAC Name |

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-3-30-21-10-6-19(7-11-21)26-16-18(14-22(26)27)15-25-23(28)24-13-12-17-4-8-20(29-2)9-5-17/h4-11,18H,3,12-16H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENHADQNEWDEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.